REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]([OH:13])(O)[C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[CH3:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:16]=1[OH:22]>C(O)(=O)C>[OH:13][C:9]1([C:19]2[CH:18]=[C:17]([CH3:21])[C:16]([OH:22])=[C:15]([CH3:14])[CH:20]=2)[C:10](=[O:11])[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:7]1=[O:8]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
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Name
|
|
Quantity
|
686 mg
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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this solution was heated for 13 hrs
|
Duration
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13 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
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CUSTOM
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Details
|
concentrated organic layer was purified
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(C2=CC=CC=C2C1=O)=O)C1=CC(=C(C(=C1)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |